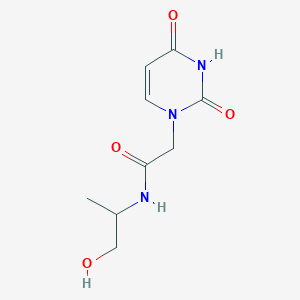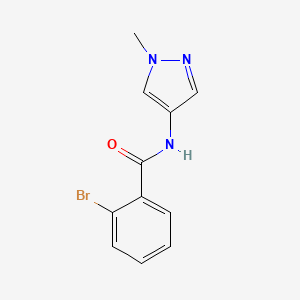
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. One such application is its use as a fluorescent probe for the detection of metal ions. 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response, and to modulate the activity of the Wnt signaling pathway, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide can inhibit the production of inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide can reduce inflammation and oxidative stress in animal models of arthritis and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide in lab experiments is its high solubility in water, which allows for easy preparation of solutions for experiments. However, 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Orientations Futures
There are several future directions for research on 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide. One area of interest is the development of more effective synthesis methods to improve the yield and purity of 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide. Another area of research is the investigation of 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide in humans.
Méthodes De Synthèse
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of uracil with ethyl acetoacetate, followed by the addition of bromine and subsequent hydrolysis. This method produces 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide with a yield of approximately 60%.
Propriétés
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(5-13)10-8(15)4-12-3-2-7(14)11-9(12)16/h2-3,6,13H,4-5H2,1H3,(H,10,15)(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKINCTDYVMBFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)CN1C=CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)




![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)


![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)

